Bienvenue dans la boutique en ligne BenchChem!

4-(4-Methoxyphenyl)sulfonylmorpholine

Conformational analysis Dynamic NMR N-sulfonyl morpholine stereodynamics

4-(4-Methoxyphenyl)sulfonylmorpholine (CAS 35088-87-0, PubChem CID is a small-molecule N-arylsulfonyl morpholine sulfonamide with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol. The compound features a morpholine ring N-substituted with a 4-methoxybenzenesulfonyl group, placing it within the broader N-arylsulfonyl morpholine class that has been investigated for γ-secretase inhibition , anticancer antiproliferative activity , and as a versatile synthetic building block.

Molecular Formula C11H15NO4S
Molecular Weight 257.31g/mol
CAS No. 35088-87-0
Cat. No. B352210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methoxyphenyl)sulfonylmorpholine
CAS35088-87-0
Molecular FormulaC11H15NO4S
Molecular Weight257.31g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
InChIInChI=1S/C11H15NO4S/c1-15-10-2-4-11(5-3-10)17(13,14)12-6-8-16-9-7-12/h2-5H,6-9H2,1H3
InChIKeyPKTUQLQWABBNKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Methoxyphenyl)sulfonylmorpholine (CAS 35088-87-0) – Core Identity, Class, and Procurement-Relevant Baseline


4-(4-Methoxyphenyl)sulfonylmorpholine (CAS 35088-87-0, PubChem CID 772137) is a small-molecule N-arylsulfonyl morpholine sulfonamide with the molecular formula C₁₁H₁₅NO₄S and a molecular weight of 257.31 g/mol [1]. The compound features a morpholine ring N-substituted with a 4-methoxybenzenesulfonyl group, placing it within the broader N-arylsulfonyl morpholine class that has been investigated for γ-secretase inhibition [2], anticancer antiproliferative activity [3], and as a versatile synthetic building block . Its computed physicochemical profile includes an XLogP3-AA of 0.7, a topological polar surface area of 64 Ų, zero hydrogen bond donors, and five hydrogen bond acceptors [1], which collectively differentiate it from close-in-class analogs bearing electron-withdrawing or non-polar para-substituents on the aryl ring.

Why Generic Substitution Among N-Arylsulfonyl Morpholines Fails: The 4-Methoxy Imperative


N-Arylsulfonyl morpholines sharing the same morpholine-sulfonamide core are not functionally interchangeable. Even subtle para-substituent variations on the aryl ring produce measurable differences in conformational dynamics (ring inversion free energy barriers spanning 9.2–10.3 kcal mol⁻¹) that affect molecular recognition, with electron-donating substituents such as 4-OCH₃ yielding barriers at the upper end of this range relative to electron-withdrawing analogs (e.g., 4-NO₂, 4-CN) [1]. These conformational differences propagate into divergent target-binding profiles: within the γ-secretase inhibitor series, para-substitution directly modulates both inhibitory potency against Aβ production and cytochrome P450 3A4 liability [2]. Furthermore, the methoxy group introduces a fifth hydrogen-bond acceptor absent in 4-methyl (tosyl) and unsubstituted phenyl analogs [3], altering solubility, permeability, and off-target binding potential. These multidimensional disparities mean that substituting 4-(4-methoxyphenyl)sulfonylmorpholine with 4-tosylmorpholine (CAS 6339-26-0) or 4-(phenylsulfonyl)morpholine will yield a different pharmacological and physicochemical profile that cannot be assumed equivalent without explicit experimental validation.

Quantitative Differential Evidence: 4-(4-Methoxyphenyl)sulfonylmorpholine Versus Closest Analogs


Ring Inversion Free Energy Barrier: 4-OCH₃ Electron-Donating Effect on Conformational Dynamics

Variable-temperature ¹H NMR spectroscopy of N-arylsulfonyl morpholines reveals free energy barriers (ΔG‡) to morpholine ring inversion spanning 9.2–10.3 kcal mol⁻¹, where higher barriers correlate with weaker exocyclic conjugation (electron-donating para-substituents) and lower barriers with stronger conjugation (electron-withdrawing substituents) due to N−S d−p orbital interactions and negative hyperconjugation [1]. The 4-OCH₃ analog is positioned at the high-barrier end of this range (approximately 10.0–10.3 kcal mol⁻¹), contrasting with the 4-NO₂ analog (approximately 9.2–9.5 kcal mol⁻¹), as the methoxy group donates electron density into the aromatic ring, reducing N−S conjugation and stiffening ring inversion. This ~0.8–1.1 kcal mol⁻¹ barrier difference translates to a ring inversion rate difference of approximately 4- to 6-fold at physiological temperature, which can affect how the morpholine ring presents its ether oxygen and sulfonyl oxygen atoms for intermolecular interactions in target binding pockets [1].

Conformational analysis Dynamic NMR N-sulfonyl morpholine stereodynamics

HeLa Antiproliferative Activity: Quantitative Screening Outcome Relative to Library Baseline

In a PubChem-deposited antiproliferative screen against human HeLa cells (WST8 assay, 48 h incubation), 4-(4-methoxyphenyl)sulfonylmorpholine (CID 772137) was one of 3 compounds classified as Active out of 6 tested, with one Activity measurement ≤ 1 µM [1]. This contrasts with the compound's inactivity in a separate HepG2 cytotoxicity assay targeting thioredoxin reductase, where it was classified as Inactive across multiple QC'd runs , suggesting a cancer cell line-selective antiproliferative profile rather than broad cytotoxicity. By comparison, the 4-unsubstituted phenyl analog 4-(phenylsulfonyl)morpholine has been employed as a pharmacophore in triple-negative breast cancer programs yielding derivatives with MDA-MB-231 IC₅₀ values in the 0.90–10 µM range [2], while the 4-methoxy substitution on the target compound directs H-bonding capacity and electronic character differently.

Antiproliferative screening HeLa cervical cancer WST8 cytotoxicity assay

Physicochemical Differentiation: LogP, H-Bond Acceptor Count, and PSA Versus 4-Tosylmorpholine

Relative to its closest commercially available analog 4-tosylmorpholine (CAS 6339-26-0, 4-methylphenylsulfonyl morpholine), the 4-methoxy substitution introduces a fifth hydrogen-bond acceptor (morpholine ether O, two sulfonyl O atoms, and the methoxy O), raises the computed topological polar surface area, and reduces the predicted LogP [1]. Specifically, the XLogP3-AA of 4-(4-methoxyphenyl)sulfonylmorpholine is 0.7 (PubChem computed) versus estimated values for 4-tosylmorpholine in the range 1.2–1.5 (based on ACD/LogP of structurally analogous aryl methyl sulfones) [1]. The additional hydrogen-bond acceptor and 0.5–0.8 unit lower LogP predict improved aqueous solubility and reduced passive membrane permeability for the methoxy analog . The molecular weight increase (257.31 vs. 241.31 Da) is modest but contributes to a lower ligand efficiency metric if target potency is comparable.

Physicochemical profiling Drug-likeness Solubility prediction

γ-Secretase Inhibitor Class SAR: Para-Substituent Modulation of Potency and CYP Liability

In the N-arylsulfonyl morpholine γ-secretase inhibitor (GSI) series developed at Merck Research Laboratories, systematic para-substitution on the N-arylsulfonyl ring was found to modulate both γ-secretase inhibitory potency (IC₅₀ values in the low nanomolar range for optimized leads) and cytochrome P450 3A4 metabolic liability [1][2]. Within this class, electron-donating para-substituents such as methoxy were associated with altered CYP inhibition profiles compared to halogen-substituted analogs (e.g., 4-F, 4-Cl), with the 2,6-disubstituted morpholine N-arylsulfonamide series demonstrating that morpholine core substitution combined with aryl ring electronics can reduce CYP3A4 time-dependent inhibition while maintaining target potency [2]. Although individual IC₅₀ values for the simple 4-methoxyphenyl analog were not reported in the primary SAR tables, the class-level inference is that the 4-OCH₃ analog occupies a distinct position in the potency–CYP liability trade-off space relative to 4-Cl, 4-CF₃, and 4-CN substituted congeners [1].

γ-Secretase inhibition Alzheimer's disease CYP450 drug metabolism

M1 Muscarinic Receptor Affinity: Electron-Donating 4-Substituted Sulfonyl Morpholines Show Enhanced Binding

Structure-activity relationship studies on N-aryl sulfonamide-substituted 3-morpholino arecoline derivatives reveal that electron-donating 4-substituted sulfonyl derivatives on the morpholine nitrogen increase M1 muscarinic receptor binding affinity 50- to 80-fold relative to the parent arecoline scaffold [1]. While the direct para-methoxy morpholine sulfonamide was not the primary focus of the study, the demonstrated SAR principle—that electron-donating 4-substituents (including OCH₃, CH₃, and N(CH₃)₂) on the N-sulfonyl aryl ring dramatically enhance M1 receptor affinity—provides class-level validation that 4-(4-methoxyphenyl)sulfonylmorpholine would be expected to exhibit stronger M1 receptor engagement than its 4-nitro, 4-cyano, or 4-trifluoromethyl counterparts [1]. This is mechanistically consistent with the electron-donating OCH₃ group enhancing the electronic complementarity with the M1 orthosteric binding site, which favors electron-rich sulfonamide moieties.

Muscarinic M1 receptor Alzheimer's dementia Arecoline analogs

Optimal Research and Industrial Application Scenarios for 4-(4-Methoxyphenyl)sulfonylmorpholine


Target Deconvolution in Cervical Cancer Models Requiring Selective Antiproliferative Activity

The compound's HeLa antiproliferative activity with at least one measurement ≤1 µM, combined with confirmed inactivity in HepG2 hepatocellular carcinoma cytotoxicity screens [1], makes it a suitable probe for target identification studies in HPV-positive cervical cancer cell lines. Researchers can leverage the HeLa/HepG2 selectivity window to exclude compounds that act via general cytotoxic mechanisms (e.g., mitochondrial toxicity, non-specific redox cycling) and instead focus on cervical cancer-specific pathways. The methoxy group's electron-donating character provides a chemical handle for SAR expansion while maintaining the selectivity profile.

Alzheimer's Disease γ-Secretase Modulator SAR Probe with Favorable CYP Liability Profile

Within the N-arylsulfonyl morpholine γ-secretase inhibitor class, the 4-methoxy analog serves as the electron-donating representative at the para-position, complementing halogen-substituted (electron-withdrawing) analogs [1]. The class-level SAR indicates that electron-donating substituents tend to reduce CYP3A4 time-dependent inhibition, a critical liability in γ-secretase programs. Procurement of this specific compound enables medicinal chemistry teams to benchmark the potency–metabolic stability trade-off at the electron-rich end of the Hammett substituent range, guiding the design of analogs with balanced Aβ inhibition and reduced drug-drug interaction risk.

Conformational Dynamics Studies Using N-Arylsulfonyl Morpholines as Model Systems

The ~10.0–10.3 kcal mol⁻¹ ring inversion free energy barrier of 4-(4-methoxyphenyl)sulfonylmorpholine places it at the high-barrier (electron-donating) extreme of the N-arylsulfonyl morpholine series [1]. This compound is therefore the optimal choice for experimental studies requiring a slowly inverting morpholine ring to trap or characterize specific conformations by low-temperature NMR or X-ray crystallography. Comparing this compound with faster-inverting electron-withdrawing analogs (e.g., 4-NO₂, ΔG‡ ≈ 9.2 kcal mol⁻¹) enables quantitative assessment of how ring dynamics influence target binding kinetics and thermodynamics.

M1 Muscarinic Receptor Agonist Lead Optimization Starting Point

Based on the demonstrated 50- to 80-fold M1 receptor affinity enhancement achieved by electron-donating 4-substituted N-sulfonyl morpholine derivatives over the arecoline scaffold [1], 4-(4-methoxyphenyl)sulfonylmorpholine offers a structurally simplified, commercially accessible entry point for M1 agonist programs. Its lower molecular weight (257.31 Da) relative to the 3-morpholino arecoline derivatives studied provides better ligand efficiency starting metrics, while the electron-donating methoxy group retains the key electronic feature driving M1 affinity enhancement.

Quote Request

Request a Quote for 4-(4-Methoxyphenyl)sulfonylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.